molecular formula C12H12N2O3S B8275909 2-(2-Naphthalenesulphonamido)acetamide

2-(2-Naphthalenesulphonamido)acetamide

Cat. No.: B8275909
M. Wt: 264.30 g/mol
InChI Key: PJPOVEINVZLHNG-UHFFFAOYSA-N
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Description

2-(2-Naphthalenesulphonamido)acetamide is a synthetic acetamide derivative characterized by a naphthalene sulfonamide moiety linked to an acetamide backbone. For instance, naphthalenesulfonyl chloride (C₁₀H₇ClO₂S) serves as a precursor in synthesizing sulfonamide derivatives, suggesting that this compound likely features a sulfonamide bridge between the naphthalene ring and the acetamide group . This structural motif is critical for its physicochemical properties, such as solubility and binding affinity, which are influenced by the hydrophobic naphthalene system and the polar sulfonamide-acetamide linkage.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-(naphthalen-2-ylsulfonylamino)acetamide

InChI

InChI=1S/C12H12N2O3S/c13-12(15)8-14-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,14H,8H2,(H2,13,15)

InChI Key

PJPOVEINVZLHNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Naphthalene vs. Aromatic Substituents : The naphthalene system in this compound provides enhanced hydrophobicity compared to phenyl or chlorophenyl groups in WH7 or compound 533. This may influence membrane permeability and target binding .
  • Biological Activity: While benzo[d]thiazolylsulfonyl acetamides (47–50) exhibit antimicrobial activity, phenoxy acetamides like WH7 and compound 533 function as auxin agonists, highlighting substituent-driven functional divergence .

Pharmacological and Agricultural Relevance

  • Herbicidal Applications : Acetochlor’s chloro and ethoxymethyl groups make it effective against weeds, whereas the naphthalene sulfonamide structure may limit herbicidal utility due to differing mode-of-action .
  • Isomer Effects : Studies on hydroxyphenyl acetamide isomers (ortho vs. meta) reveal that substituent position significantly impacts metabolic stability and detection, suggesting that the naphthalene sulfonamide’s substitution pattern could similarly influence pharmacokinetics .

Research Findings and Implications

  • Synthetic Challenges : The synthesis of sulfonamide-linked acetamides, as seen in , requires precise control to avoid isomerization, which could affect compound efficacy .
  • Structure-Activity Relationships (SAR): The naphthalene system’s planar structure may facilitate π-π stacking with biological targets, a feature absent in non-aromatic analogs like Acetochlor .

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